Cas no 685847-14-7 (2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide)

2,4,6-Trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a specialized organic compound featuring a benzamide core substituted with three methyl groups at the 2, 4, and 6 positions, linked to a 5-propyl-1,3,4-thiadiazol-2-yl moiety. This structure confers notable stability and potential bioactivity, making it useful in pharmaceutical and agrochemical research. The electron-rich aromatic system and thiadiazole ring enhance its binding affinity in molecular interactions, while the propyl side chain may influence lipophilicity and solubility. Its well-defined synthetic pathway allows for high purity and reproducibility, supporting applications in drug discovery and material science. The compound’s structural versatility makes it a valuable intermediate for further derivatization.
2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide structure
685847-14-7 structure
Product Name:2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
CAS No:685847-14-7
MF:C15H19N3OS
MW:289.39586186409
CID:5560882
Update Time:2025-10-19

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
    • Inchi: 1S/C15H19N3OS/c1-5-6-12-17-18-15(20-12)16-14(19)13-10(3)7-9(2)8-11(13)4/h7-8H,5-6H2,1-4H3,(H,16,18,19)
    • InChI Key: OAGADAQPOFULJD-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(CCC)S1)(=O)C1=C(C)C=C(C)C=C1C

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Additional information on 2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Research Brief on 2,4,6-Trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide (CAS: 685847-14-7): Recent Advances and Applications

The compound 2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide (CAS: 685847-14-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiadiazole and benzamide structural motifs, has demonstrated promising potential in various therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a candidate for further drug development.

Recent research has focused on the synthesis and optimization of 2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in scalability. The study highlighted the importance of the propyl and trimethyl groups in enhancing the compound's stability and bioavailability, which are critical factors for its potential use in clinical settings.

Pharmacological evaluations of this compound have revealed its efficacy as a modulator of specific biological targets. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated its inhibitory activity against certain kinases implicated in inflammatory pathways. The compound's ability to selectively inhibit these kinases suggests its potential as an anti-inflammatory agent, with fewer off-target effects compared to existing therapeutics. Further in vivo studies are underway to validate these findings and assess its safety profile.

In addition to its anti-inflammatory properties, 2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has shown promise in oncology research. Preliminary data from a 2024 study in the European Journal of Medicinal Chemistry indicated its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study proposed a mechanism involving the disruption of mitochondrial function, though further mechanistic studies are needed to fully elucidate this pathway.

The compound's pharmacokinetic properties have also been a focus of recent investigations. A 2023 report in Drug Metabolism and Disposition evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models. The results suggested favorable oral bioavailability and a half-life conducive to once-daily dosing, which could enhance its translational potential. However, the report also noted the need for optimization to reduce hepatic metabolism and improve systemic exposure.

Despite these advancements, challenges remain in the development of 2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide as a therapeutic agent. Issues such as solubility, formulation stability, and potential drug-drug interactions require further investigation. Collaborative efforts between academic and industrial researchers are essential to address these hurdles and accelerate the compound's progression into clinical trials.

In conclusion, 2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide (CAS: 685847-14-7) represents a promising scaffold for drug development, with applications spanning inflammation, oncology, and beyond. Recent studies have provided valuable insights into its synthesis, mechanism of action, and pharmacokinetics, laying the groundwork for future research. Continued exploration of this compound's therapeutic potential is warranted, with a focus on overcoming existing limitations and advancing it toward clinical application.

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